

# Toxicological Profile of Spiroxamine-d4: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Spiroxamine-d4 |           |
| Cat. No.:            | B13843081      | Get Quote |

Disclaimer: This document provides a comprehensive toxicological profile of Spiroxamine. Specific toxicological studies on **Spiroxamine-d4** are not publicly available. As **Spiroxamine-d4** is a deuterated isotopologue of Spiroxamine, its toxicological properties are presumed to be closely analogous to those of the parent compound. The data herein, therefore, pertains to Spiroxamine and serves as a robust surrogate for the toxicological assessment of **Spiroxamine-d4** for research and drug development purposes.

### **Executive Summary**

Spiroxamine, a spiroketalamine fungicide, acts by inhibiting sterol biosynthesis in fungi[1][2]. In laboratory studies involving mammalian species, the primary target organ for toxicity is the liver, with repeated exposure leading to hepatotoxicity[3][4]. Spiroxamine exhibits moderate acute oral toxicity and is a skin irritant and sensitizer[5]. There is no evidence of carcinogenicity or mutagenicity in standard assays. Developmental toxicity has been observed at maternally toxic doses. This guide summarizes the key toxicological findings for Spiroxamine, providing detailed experimental protocols for major assays and visual representations of experimental workflows and putative signaling pathways.

### **Quantitative Toxicological Data**

The following tables summarize the quantitative data from various toxicological studies on Spiroxamine.

#### **Acute Toxicity**



| Species | Route      | Endpoint  | Value<br>(mg/kg bw)               | Classificati<br>on           | Reference |
|---------|------------|-----------|-----------------------------------|------------------------------|-----------|
| Rat     | Oral       | LD50      | >500                              | Harmful if swallowed         |           |
| Rat     | Dermal     | LD50      | 1,068                             | Harmful in contact with skin |           |
| Rat     | Inhalation | LC50 (4h) | 1.98 mg/L                         | Harmful if inhaled           |           |
| Mouse   | Oral       | TDLo      | 2,232 (90<br>days,<br>continuous) | -                            |           |

Table 1: Acute Toxicity of Spiroxamine

## **Subchronic and Chronic Toxicity**



| Species | Duration | Study<br>Type                   | NOAEL<br>(mg/kg<br>bw/day) | LOAEL<br>(mg/kg<br>bw/day) | Key<br>Effects at<br>LOAEL                                                                   | Referenc<br>e |
|---------|----------|---------------------------------|----------------------------|----------------------------|----------------------------------------------------------------------------------------------|---------------|
| Rat     | 90-Day   | Oral<br>(dietary)               | M: 9.3, F:<br>13.2         | M: 54.9, F:<br>75.1        | Decreased<br>body<br>weight,<br>hyperkerat<br>osis of<br>esophagus<br>and<br>forestomac<br>h |               |
| Dog     | 13-Week  | Oral<br>(dietary)               | M: 16.9, F:<br>21.29       | -                          | Liver<br>effects                                                                             |               |
| Rat     | 2-Year   | Chronic/Ca<br>rcinogenicit<br>y | M: 4.22, F:<br>5.67        | -                          | Esophagus<br>and urinary<br>bladder<br>effects                                               | •             |

Table 2: Subchronic and Chronic Toxicity of Spiroxamine

### Genotoxicity



| Assay                        | Test System     | Metabolic<br>Activation | Result   | Reference |
|------------------------------|-----------------|-------------------------|----------|-----------|
| Ames Test                    | S. typhimurium  | With & Without          | Negative |           |
| Unscheduled<br>DNA Synthesis | Rat Hepatocytes | -                       | Negative |           |
| In vivo<br>Micronucleus      | Mouse           | -                       | Negative |           |
| Chromosome<br>Aberration     | CHO Cells       | -                       | Negative | _         |
| Forward<br>Mutation          | CHO Cells       | -                       | Negative | _         |

Table 3: Genotoxicity Profile of Spiroxamine

Carcinogenicity

| Species | Study Duration | Finding                            | Reference |
|---------|----------------|------------------------------------|-----------|
| Rat     | 2-Year         | No evidence of oncogenic potential |           |
| Mouse   | -              | No evidence of oncogenic potential |           |

Table 4: Carcinogenicity of Spiroxamine

## **Reproductive and Developmental Toxicity**



| Species | Study Type                          | NOAEL (mg/kg<br>bw/day)               | Effects                                                                                                    | Reference |
|---------|-------------------------------------|---------------------------------------|------------------------------------------------------------------------------------------------------------|-----------|
| Rat     | 2-Generation<br>Reproduction        | Parental: 10.8,<br>Offspring: 10.8    | At high doses, parental toxicity and offspring effects (decreased litter size and survival) were observed. |           |
| Rat     | Prenatal<br>Developmental<br>(Oral) | Maternal: 30,<br>Developmental:<br>30 | Delayed ossification and reduced fetal weights at maternally toxic doses.                                  | _         |
| Rabbit  | Prenatal<br>Developmental<br>(Oral) | Maternal: 20,<br>Developmental:<br>20 | No treatment-<br>related effects on<br>development.                                                        |           |

Table 5: Reproductive and Developmental Toxicity of Spiroxamine

### **Experimental Protocols**

The following sections detail the methodologies for key toxicological experiments, based on standard OECD guidelines.

### **Acute Oral Toxicity (OECD 423)**

The acute oral toxicity is determined using the Acute Toxic Class Method. This stepwise procedure uses a small number of animals per step.

 Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used. Animals are acclimatized for at least 5 days.



- Housing and Feeding: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
- Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered should not exceed 1 mL/100g body weight for rodents.
- Procedure: A stepwise procedure is used with 3 animals of a single sex per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of the first step determines the next dose level.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

#### **Dermal Irritation (OECD 404)**

This test assesses the potential of a substance to cause skin irritation or corrosion.

- Test Animals: Albino rabbits are typically used.
- Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
- Application: A 0.5 g or 0.5 mL of the test substance is applied to a small area (approx. 6 cm²)
   of skin and covered with a gauze patch and semi-occlusive dressing.
- Exposure: The exposure duration is typically 4 hours.
- Observation: After exposure, the patch is removed, and the skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The degree of skin reaction is scored.

# Bacterial Reverse Mutation Assay (Ames Test, OECD 471)

This in vitro assay is used to detect gene mutations.



- Test System: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
- Procedure: The test substance, bacteria, and S9 mix (if applicable) are incubated together.
   The mixture is then plated on a minimal agar medium lacking the required amino acid.
- Scoring: The plates are incubated for 48-72 hours. A positive result is indicated by a doserelated increase in the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) compared to the negative control.

# In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in vivo.

- Test Animals: Typically, mice or rats are used.
- Dose Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels.
- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals after treatment (e.g., 24 and 48 hours).
- Analysis: The collected cells are smeared on slides, stained, and analyzed for the presence
  of micronuclei in polychromatic erythrocytes. A statistically significant, dose-dependent
  increase in the frequency of micronucleated cells indicates a positive result.

#### **Visualizations**

**Experimental Workflow: In Vivo Micronucleus Assay** 





Click to download full resolution via product page

Caption: Workflow for an in vivo micronucleus assay.



# Proposed Signaling Pathway for Spiroxamine-Induced Hepatotoxicity



Click to download full resolution via product page



Caption: Proposed pathway for Spiroxamine hepatotoxicity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Spiroxamine | C18H35NO2 | CID 86160 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spiroxamine (Ref: KWG 4168) [sitem.herts.ac.uk]
- 3. Federal Register :: Spiroxamine; Pesticide Tolerance [federalregister.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- To cite this document: BenchChem. [Toxicological Profile of Spiroxamine-d4: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13843081#toxicological-profile-of-spiroxamine-d4-in-laboratory-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com